molecular formula C14H21N5O3S B070749 Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- CAS No. 167309-33-3

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Cat. No. B070749
M. Wt: 339.42 g/mol
InChI Key: GSGDAROOKLHPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-, also known as CTMP, is a potent and selective inhibitor of protein kinase CK2. This compound has gained significant attention in the scientific community due to its potential applications in cancer research and therapy.

Mechanism Of Action

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- acts as a selective inhibitor of protein kinase CK2, a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. By inhibiting CK2, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

Studies have shown that Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has a potent anti-proliferative effect on cancer cells, inducing cell cycle arrest and apoptosis. Additionally, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has also been shown to enhance the efficacy of chemotherapy drugs, reducing the dosage required for effective treatment.

Advantages And Limitations For Lab Experiments

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition. However, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- is a relatively new compound, and its long-term effects on normal cells and tissues are not yet fully understood. Additionally, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to better understand the long-term effects of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- on normal cells and tissues. Finally, the potential applications of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- in combination therapy with other cancer drugs should be explored further.

Synthesis Methods

The synthesis of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- involves a multi-step process, starting with the reaction between cyclohexanemethanesulfonyl chloride and 1,2,4-triazole. The resulting product is then reacted with 6-hydroxy-7-methyl-1,2,4-triazolo[1,5-b]pyridazine to form the final compound, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. Other potential applications of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- include the treatment of neurodegenerative diseases and inflammation.

properties

CAS RN

167309-33-3

Product Name

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Molecular Formula

C14H21N5O3S

Molecular Weight

339.42 g/mol

IUPAC Name

[1-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]cyclohexyl]methanesulfonamide

InChI

InChI=1S/C14H21N5O3S/c1-11-7-12-16-10-17-19(12)18-13(11)22-8-14(9-23(15,20)21)5-3-2-4-6-14/h7,10H,2-6,8-9H2,1H3,(H2,15,20,21)

InChI Key

GSGDAROOKLHPTF-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N

Canonical SMILES

CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N

Other CAS RN

167309-33-3

synonyms

[1-[(4-methyl-1,2,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen-3-yl)o xymethyl]cyclohexyl]methanesulfonamide

Origin of Product

United States

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